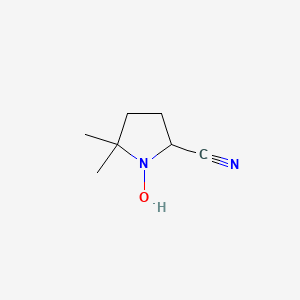
2-Ethyl-5-heptyl-3,4-dihydro-2H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5-heptyl-3,4-dihydro-2H-pyrrole is a chemical compound belonging to the class of pyrroles, which are heterocyclic aromatic organic compounds. This compound is characterized by a pyrrole ring with specific alkyl substitutions at the 2 and 5 positions, making it a unique derivative of pyrrole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-heptyl-3,4-dihydro-2H-pyrrole can be achieved through various methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines under mild reaction conditions. This method is operationally simple and economical, often employing iron (III) chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The use of metal-catalyzed reactions, such as those involving manganese complexes, can enhance the efficiency and selectivity of the process .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-heptyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Substitution: N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride are common.
Common Reagents and Conditions
Oxidation: Catalytic copper (II) and air are often used as oxidants.
Reduction: Sodium borohydride (NaBH4) is a common reducing agent.
Substitution: Alkyl halides and sulfonyl chlorides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include various N-substituted pyrroles and dihydropyrrole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Ethyl-5-heptyl-3,4-dihydro-2H-pyrrole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Ethyl-5-heptyl-3,4-dihydro-2H-pyrrole exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethylpyrrole
- 2-Ethyl-3,5-dimethylpyrazine
- 3,4-Dihydro-2H-pyran
Uniqueness
2-Ethyl-5-heptyl-3,4-dihydro-2H-pyrrole is unique due to its specific alkyl substitutions, which confer distinct chemical and physical properties compared to other pyrrole derivatives. These unique properties make it valuable for specific applications in research and industry .
Properties
CAS No. |
61772-93-8 |
|---|---|
Molecular Formula |
C13H25N |
Molecular Weight |
195.34 g/mol |
IUPAC Name |
2-ethyl-5-heptyl-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C13H25N/c1-3-5-6-7-8-9-13-11-10-12(4-2)14-13/h12H,3-11H2,1-2H3 |
InChI Key |
RYIVYPMKIOAJQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=NC(CC1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Nitrobenzoyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B14543744.png)
![1-{[(2-Aminophenyl)sulfanyl]methyl}pyridin-2(1H)-one](/img/structure/B14543757.png)




![Diethyl 2,2'-[sulfanediylbis(methylene)]di(prop-2-enoate)](/img/structure/B14543772.png)





![N-{2-[(E)-{2-[(Z)-(2-Aminophenyl)diazenyl]phenyl}diazenyl]phenyl}acetamide](/img/structure/B14543814.png)

